2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-26-13-5-2-4-12(8-13)24-17-16(22-23-24)18(21-11-20-17)28-10-15(25)19-9-14-6-3-7-27-14/h2,4-5,8,11,14H,3,6-7,9-10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUHPBWKMJOJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays an essential role in maintaining a balanced methylation status at histone tails. Overexpression of LSD1 has been involved in the development of a variety of human diseases, including cancers.
Mode of Action
The compound interacts with LSD1 and inhibits its activity. It increases the expression of H3K4me2 at the cellular level. This compound also shows good selectivity against MAO-A/-B , and a panel of kinases such as CDK and BTK .
Biochemical Pathways
The compound affects the methylation status of histone tails by inhibiting LSD1 This leads to changes in gene expression, which can have downstream effects on various cellular processes
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have been tested against various bacterial strains. A study demonstrated that triazole-thioether hybrids showed high potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| Vancomycin | 0.68 | MRSA |
| Ciprofloxacin | 2.96 | E. coli |
| Triazole-Thioether Hybrid | 0.046 - 3.11 | MRSA |
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer effects. In vitro studies have shown that compounds bearing the triazolo[4,5-d]pyrimidine scaffold exhibit cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure demonstrated IC50 values of 0.87 μM against the MGC-803 gastric cancer cell line . Another study highlighted that certain triazole derivatives could induce apoptosis in cancer cells by activating caspase pathways .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | MGC-803 | 0.87 |
| Triazole Derivative B | A549 (Lung) | 1.02 |
| Triazole Derivative C | HeLa (Cervical) | 0.75 |
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in cellular processes, such as kinases and proteases.
- Induction of Apoptosis : Many triazole derivatives induce programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Antibacterial Mechanisms : The presence of electron-donating groups on phenyl rings enhances the antimicrobial activity by disrupting bacterial cell wall synthesis or function.
Case Studies
- Study on Antimicrobial Properties : A series of triazole-thioether compounds were synthesized and tested against a panel of pathogens, revealing that modifications at the phenyl position significantly enhanced activity against resistant strains .
- Evaluation of Anticancer Efficacy : A comprehensive study evaluated various triazolo[4,5-d]pyrimidine derivatives for their anticancer potential across multiple cell lines, identifying specific modifications that increased cytotoxicity and apoptosis induction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related heterocycles, particularly thiazolo[4,5-d]pyrimidines (e.g., compounds 19 and 20 from ). Key distinctions include:
Key Findings:
Core Heteroatom Impact :
- The triazolo core’s nitrogen-rich structure may enhance polar interactions with enzymatic targets compared to the sulfur-containing thiazolo analogs, which rely more on hydrophobic effects .
- Triazolo derivatives often exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation versus thiazolo systems.
Substituent Effects: The 3-methoxyphenyl group in the target compound likely improves membrane permeability over the hydroxycoumarin substituents in compound 19, which may increase polarity and reduce bioavailability .
Synthesis Efficiency :
- Microwave-assisted synthesis (used for compound 19) typically achieves higher yields (68%) than conventional methods (55% for compound 20) . The target compound’s synthesis could benefit similarly, though optimization for triazolo systems may be required.
Biological Activity :
- While compound 19 demonstrates anticancer activity (possibly via topoisomerase inhibition), the target compound’s triazolo core and acetamide side chain suggest kinase selectivity , a feature absent in thiazolo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
